2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
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Overview
Description
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methyl-1,4-diazepane in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclohexanone derivatives, while reduction can produce various substituted cyclohexane compounds.
Scientific Research Applications
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-amine: Similar structure but with an amine group instead of an alcohol.
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Contains an acetic acid moiety instead of a cyclohexane ring.
Cyclohexanol: Lacks the diazepane ring but has a similar cyclohexane structure.
Uniqueness
2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the diazepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both structural features are advantageous.
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNAQMJXOVGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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